N-(5-Fluoro-2-nitrophenyl)acetamide
Overview
Description
N-(5-Fluoro-2-nitrophenyl)acetamide:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Reaction:
Industrial Production Methods:
Industrial production methods for N-(5-Fluoro-2-nitrophenyl)acetamide typically involve similar multi-step reactions but on a larger scale, with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-(5-Fluoro-2-nitrophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions .
-
Reduction:
- Reduction of the nitro group in this compound can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions. This reaction typically results in the formation of the corresponding amine .
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols. These reactions are often facilitated by the presence of a catalyst or under basic conditions .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, iron powder.
Catalysts: Dimethylaminopyridine, diethylisopropylamine.
Solvents: Tetrahydrofuran, ethyl acetate.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Compounds with different substituents replacing the fluoro group.
Scientific Research Applications
Chemistry:
- N-(5-Fluoro-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds .
Biology:
- In biological research, this compound is used to study the effects of fluoro and nitro groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological systems .
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities, such as antimicrobial or anticancer properties .
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide
- N-(4-Fluoro-3-nitrophenyl)-2-(4-(4-fluorophenyl)-1-piperazinyl)acetamide
- N-(4-Fluoro-3-nitrophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
Comparison:
- N-(5-Fluoro-2-nitrophenyl)acetamide is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and biological activity.
- N-(5-Fluoro-2-methyl-4-nitrophenyl)acetamide has a methyl group instead of an acetamide group, which can affect its chemical properties and reactivity .
- N-(4-Fluoro-3-nitrophenyl)-2-(4-(4-fluorophenyl)-1-piperazinyl)acetamide and N-(4-Fluoro-3-nitrophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide have additional piperazinyl groups, which can significantly alter their biological activity and potential applications .
Properties
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGOCZPTZPDVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586367 | |
Record name | N-(5-Fluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-14-2 | |
Record name | N-(5-Fluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.